2-(2-Chloroacetamido)hexadecanoic acid
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Overview
Description
2-(2-Chloroacetamido)hexadecanoic acid is a synthetic organic compound characterized by the presence of a chloroacetamido group attached to a hexadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)hexadecanoic acid typically involves the reaction of hexadecanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetylated product, which is then subjected to amidation with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetamido)hexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include hydroxylated, aminated, or thiolated derivatives.
Oxidation Products: Carboxylic acids and ketones are common oxidation products.
Reduction Products: Alcohols and amines are typical reduction products.
Scientific Research Applications
2-(2-Chloroacetamido)hexadecanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analog with similar reactivity but lacking the long hexadecanoic acid chain.
Hexadecanoic Acid: A fatty acid with different chemical properties and applications.
Uniqueness
2-(2-Chloroacetamido)hexadecanoic acid is unique due to the presence of both a chloroacetamido group and a long-chain fatty acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
193885-58-4 |
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Molecular Formula |
C18H34ClNO3 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]hexadecanoic acid |
InChI |
InChI=1S/C18H34ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(22)23)20-17(21)15-19/h16H,2-15H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
BJBUWJZBWOBTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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